molecular formula C19H21BrN2O B3571778 1-(2-bromobenzyl)-4-(phenylacetyl)piperazine

1-(2-bromobenzyl)-4-(phenylacetyl)piperazine

Cat. No. B3571778
M. Wt: 373.3 g/mol
InChI Key: PWSPAJLIMCOTFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-bromobenzyl)-4-(phenylacetyl)piperazine, also known as BBP, is a piperazine derivative that has gained attention in recent years due to its potential therapeutic applications. BBP has been found to have various biochemical and physiological effects, making it a promising candidate for further research.

Mechanism of Action

1-(2-bromobenzyl)-4-(phenylacetyl)piperazine acts as a partial agonist at the 5-HT1A receptor, which is a subtype of serotonin receptor. This receptor is involved in the regulation of mood, anxiety, and other physiological processes. 1-(2-bromobenzyl)-4-(phenylacetyl)piperazine has been found to increase the activity of this receptor, leading to an increase in serotonin signaling.
Biochemical and Physiological Effects:
1-(2-bromobenzyl)-4-(phenylacetyl)piperazine has been found to have various biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been found to have neuroprotective properties and to enhance cognitive function.

Advantages and Limitations for Lab Experiments

One advantage of 1-(2-bromobenzyl)-4-(phenylacetyl)piperazine is its high affinity for serotonin receptors, which makes it a useful tool for studying the role of serotonin in various physiological processes. However, one limitation is that 1-(2-bromobenzyl)-4-(phenylacetyl)piperazine has not been extensively studied in humans, and its safety and efficacy have not been established.

Future Directions

There are several future directions for research on 1-(2-bromobenzyl)-4-(phenylacetyl)piperazine. One area of interest is its potential use as a treatment for psychiatric disorders, such as depression and anxiety. Another area of interest is its potential use as a cognitive enhancer. Additionally, further research is needed to establish the safety and efficacy of 1-(2-bromobenzyl)-4-(phenylacetyl)piperazine in humans.

Scientific Research Applications

1-(2-bromobenzyl)-4-(phenylacetyl)piperazine has been studied for its potential therapeutic applications in various fields, including neuroscience, psychiatry, and pharmacology. It has been found to have an affinity for serotonin receptors, which are involved in the regulation of mood, anxiety, and other physiological processes.

properties

IUPAC Name

1-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c20-18-9-5-4-8-17(18)15-21-10-12-22(13-11-21)19(23)14-16-6-2-1-3-7-16/h1-9H,10-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWSPAJLIMCOTFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2Br)C(=O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-[(2-Bromophenyl)methyl]piperazin-1-yl]-2-phenylethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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